molecular formula C9H6F2N2O2 B12881653 2-(Difluoromethyl)benzo[d]oxazole-4-carboxamide

2-(Difluoromethyl)benzo[d]oxazole-4-carboxamide

Cat. No.: B12881653
M. Wt: 212.15 g/mol
InChI Key: AVVPYLWIBXKFPV-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)benzo[d]oxazole-4-carboxamide is a heterocyclic compound that belongs to the oxazole family. This compound is characterized by the presence of a difluoromethyl group attached to the benzo[d]oxazole ring, which is further substituted with a carboxamide group at the 4-position. The molecular formula of this compound is C9H6F2N2O2, and it has a molecular weight of 212.15 g/mol . The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)benzo[d]oxazole-4-carboxamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminobenzoic acid derivatives with difluoromethylating agents in the presence of suitable catalysts. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and temperatures ranging from 80°C to 120°C .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethyl)benzo[d]oxazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized oxazole derivatives, reduced amine derivatives, and various substituted oxazole compounds .

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)benzo[d]oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties . The difluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability .

Comparison with Similar Compounds

  • 2-Methoxybenzo[d]oxazole
  • 2-Ethoxybenzo[d]oxazole
  • 2-Chlorobenzo[d]oxazole
  • 2-Methylbenzo[d]oxazole

Comparison: Compared to these similar compounds, 2-(Difluoromethyl)benzo[d]oxazole-4-carboxamide exhibits unique properties due to the presence of the difluoromethyl group. This group enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H6F2N2O2

Molecular Weight

212.15 g/mol

IUPAC Name

2-(difluoromethyl)-1,3-benzoxazole-4-carboxamide

InChI

InChI=1S/C9H6F2N2O2/c10-7(11)9-13-6-4(8(12)14)2-1-3-5(6)15-9/h1-3,7H,(H2,12,14)

InChI Key

AVVPYLWIBXKFPV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)C(F)F)C(=O)N

Origin of Product

United States

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